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Compound of Interest

Compound Name:
3-[(2-

Methoxyethoxy)methyl]pyrrolidine

CAS No.: 1220024-97-4

Cat. No.: B1526905 Get Quote

Compound Identity & Structural Analysis
Before interpreting spectra, we must define the structural components that dictate the signal

patterns.

IUPAC Name: 3-[(2-Methoxyethoxy)methyl]pyrrolidine[1][2]

CAS Number: 1315591-34-4 (HCl salt, (3R)-isomer); Free base often unassigned.

Molecular Formula: C₈H₁₇NO₂

Molecular Weight: 159.23 g/mol

Key Functional Groups:

Secondary Amine (Pyrrolidine): Dominated by N-H wagging (IR) and alpha-proton

deshielding (NMR).

Ether Linkage (PEG-like): Characteristic C-O-C stretching (IR) and specific chemical shift

windows (3.3–3.6 ppm).

Chiral Center: Carbon-3 (C3) creates diastereotopic protons in the ring, complicating the

splitting patterns.
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Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).

Predicted Ionization Profile
Molecular Ion [M+H]⁺:m/z 160.13 (Base Peak)

Sodium Adduct [M+Na]⁺:m/z 182.12

Dimer [2M+H]⁺:m/z 319.26

Fragmentation Pathway (MS/MS)
The fragmentation follows standard amine and ether cleavage rules. The most labile bonds are

the C-O ether linkages and the alpha-cleavage of the pyrrolidine ring.

Key Fragments:

m/z 84: Pyrrolidinium ion (Loss of side chain).

m/z 70: Pyrroline cation (Ring cleavage).

m/z 59: Methoxyethyl cation [CH₃-O-CH₂-CH₂]⁺.

m/z 45: Ethylene oxide-like fragment [CH₂CH₂OH]⁺.

Visualization: Fragmentation Logic
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Figure 1: Predicted ESI-MS fragmentation pathway showing primary inductive cleavage events.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) is recommended for the free base. For the HCl salt, D₂O or

DMSO-d₆ is preferred to observe the ammonium proton.

¹H NMR (Proton) Prediction (400 MHz, CDCl₃)
The spectrum is characterized by the distinct methoxy singlet and the complex multiplets of the

pyrrolidine ring.
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Position Type
Shift (δ
ppm)

Integratio
n

Multiplicit
y

Coupling
(J)

Assignme
nt

OCH₃ Methyl 3.36 3H Singlet (s) -
Terminal

Methoxy

O-CH₂ Methylene 3.52 - 3.56 2H
Multiplet

(m)
-

PEG Chain

(Distal)

O-CH₂ Methylene 3.58 - 3.62 2H
Multiplet

(m)
-

PEG Chain

(Proximal)

C3-CH₂-O Methylene 3.38 - 3.45 2H
Doublet of

Doublets
J≈6, 9 Hz

Linker to

Ring

H-2 Methylene 2.95 - 3.15 2H Multiplet J≈10 Hz

Ring

(Alpha to

N)

H-5 Methylene 2.80 - 3.05 2H Multiplet -

Ring

(Alpha to

N)

H-3 Methine 2.30 - 2.45 1H Multiplet -
Chiral

Center

H-4 Methylene 1.45 - 2.05 2H Multiplet -
Ring (Beta

to N)

N-H Amine 1.8 - 2.5 1H
Broad

Singlet
-

Exchangea

ble

Expert Insight: The protons at H-2 and H-5 (alpha to nitrogen) will appear as complex multiplets

due to the diastereotopic nature caused by the C3 chiral center. Expect significant overlap in

the 2.8–3.2 ppm region.

¹³C NMR (Carbon) Prediction (100 MHz, CDCl₃)
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Carbon Type Shift (δ ppm) Assignment

C-O (Ether) 71.8 PEG Chain (-CH₂-O-Me)

C-O (Ether) 70.2 PEG Chain (-O-CH₂-)

C-O (Linker) 73.5
Linker (-CH₂-O-) attached to

C3

C-OMe 59.0 Terminal Methoxy

C-2 (Ring) 52.1 Alpha to Nitrogen

C-5 (Ring) 47.3 Alpha to Nitrogen

C-3 (Ring) 39.5 Methine (Branch point)

C-4 (Ring) 29.8 Beta to Nitrogen

Visualization: NMR Connectivity (COSY)
The following diagram illustrates the COSY (Correlation Spectroscopy) signals, showing which

protons are coupled to each other. This is critical for structural verification.
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Figure 2: Predicted COSY correlations. Strong ³J couplings are expected between H-3 and the

Linker CH₂, as well as H-3 and the ring protons.

Infrared Spectroscopy (IR) Data
Method: ATR-FTIR (Attenuated Total Reflectance). Sample State: Liquid oil (Free base) or

Solid (HCl salt).
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3300 - 3500 Medium, Broad N-H Stretch Secondary Amine

2800 - 2950 Strong C-H Stretch Alkyl (sp³)

1100 - 1150 Strong C-O-C Stretch Ether (PEG/Methoxy)

1450 - 1470 Medium CH₂ Scissoring Methylene groups

750 - 800 Medium N-H Wag Amine (Broad)

Diagnostic Band: The strong ether band at 1100 cm⁻¹ combined with the N-H stretch at 3300+

cm⁻¹ confirms the presence of both the ether tail and the pyrrolidine ring.

Experimental Protocols
To ensure reproducible data, follow these standard operating procedures (SOPs).

Protocol A: NMR Sample Preparation
Selection: Use ~10 mg of the free base oil.

Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

Filtration: If the sample is cloudy (salt contamination), filter through a cotton plug in a glass

pipette.

Acquisition:

¹H: 16 scans, 1 second relaxation delay.

¹³C: 512 scans minimum (due to lower sensitivity and quaternary carbons).

Protocol B: Mass Spectrometry (LC-MS)
Dilution: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50) with 0.1% Formic

Acid.
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Injection: Inject 5 µL into the ESI source.

Flow Rate: 0.3 mL/min.

Gradient: 5% to 95% Acetonitrile over 5 minutes (C18 Column).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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